Cyclopentanecarboxylic acid, 2-amino-4-methylene-, (1R,2S)-(9CI)

Beschreibung

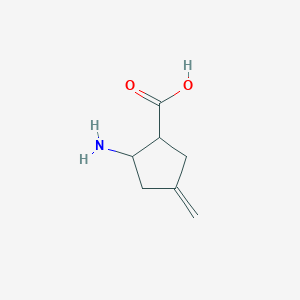

Cyclopentanecarboxylic acid, 2-amino-4-methylene-, (1R,2S)-(9CI) is a chiral bicyclic compound featuring a cyclopentane ring substituted with an amino group at position 2 and a methylene group at position 2. Its stereochemical configuration (1R,2S) confers distinct physicochemical and biological properties.

Eigenschaften

IUPAC Name |

2-amino-4-methylidenecyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-4-2-5(7(9)10)6(8)3-4/h5-6H,1-3,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOUGZGFAYMUIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C(C1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870207 | |

| Record name | 2-Amino-4-methylidenecyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanecarboxylic acid, 2-amino-4-methylene-, (1R,2S)-(9CI) typically involves the following steps:

Starting Materials: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the amino and methylene groups.

Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopentanecarboxylic acid, 2-amino-4-methylene-, (1R,2S)-(9CI) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the methylene group to other functional groups.

Substitution: The amino group can participate in substitution reactions to form derivatives with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, über den 2-Amino-4-methylencyclopentancarbonsäure, (1R,2S)-(9CI) seine Wirkungen entfaltet, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Dazu können Enzyme, Rezeptoren oder andere Proteine gehören, die in verschiedenen biochemischen Stoffwechselwegen eine Rolle spielen. Die einzigartige Struktur der Verbindung ermöglicht es ihr, selektiv an diese Zielstrukturen zu binden, ihre Aktivität zu modulieren und zu spezifischen biologischen Wirkungen zu führen.

Wirkmechanismus

The mechanism by which Cyclopentanecarboxylic acid, 2-amino-4-methylene-, (1R,2S)-(9CI) exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Stereochemical Variations

The target compound is compared below with key analogs based on substituent positions, stereochemistry, and functional groups:

Physicochemical Properties

- Melting Points: The 3-amino derivative (71830-08-5) exhibits a high melting point (172.1°C) due to strong hydrogen bonding . Methyl esters (e.g., 362485-20-9) typically have lower melting points than carboxylic acids due to reduced polarity .

- Solubility :

- Carboxylic acid derivatives (e.g., target compound) are generally water-soluble, whereas esters (e.g., 362485-20-9) show higher organic solvent solubility .

Biologische Aktivität

Cyclopentanecarboxylic acid, 2-amino-4-methylene-, (1R,2S)-(9CI) is an organic compound with significant biological activity, particularly noted for its potential as an antifungal agent. This article delves into the compound's synthesis, biological effects, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C7H11NO2

- Molecular Weight : 141.17 g/mol

- CAS Number : 198022-65-0

The compound features a cyclopentane ring with a carboxylic acid and an amino group, contributing to its unique chemical properties and biological activities.

Antifungal Properties

Research indicates that cyclopentanecarboxylic acid, 2-amino-4-methylene-, exhibits notable antifungal activity against various Candida species. In particular, it has demonstrated protective effects in infected mice against Candida albicans infections, suggesting its potential utility in antifungal treatments .

Mechanism of Action :

- The compound interacts with fungal cell membranes and enzymes involved in fungal metabolism, which is crucial for understanding its mechanism of action as an antifungal agent.

Synthesis Methods

Several synthesis methods for cyclopentanecarboxylic acid, 2-amino-4-methylene-, have been reported. These include:

- Direct Amination : Involving the reaction of cyclopentanecarboxylic acid derivatives with amines.

- Cyclization Reactions : Utilizing appropriate precursors to form the cyclopentane structure.

Comparative Analysis

To better understand the uniqueness of cyclopentanecarboxylic acid, 2-amino-4-methylene-, a comparison with similar compounds is provided below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cyclopentanecarboxylic acid | C5H8O2 | Basic structure without amino substitution |

| 2-Aminocyclopentanecarboxylic acid | C7H11NO2 | Contains an amino group at a different position |

| Cyclohexanecarboxylic acid | C6H10O2 | Similar carboxylic structure but larger ring |

| 3-Aminocyclobutanecarboxylic acid | C6H11NO2 | Smaller ring size with similar functional groups |

The presence of both carboxylic and amino groups on the cyclopentane framework enhances its biological activity compared to similar compounds.

Efficacy Against Fungal Infections

A study highlighted the efficacy of cyclopentanecarboxylic acid in treating Candida infections in mice models. The compound was able to reduce fungal load significantly compared to untreated controls, indicating its potential as a therapeutic agent in clinical settings.

Cytotoxic Activity

While the primary focus has been on antifungal properties, there are indications that this compound may also exhibit cytotoxic effects against certain cancer cell lines. Further studies are required to explore this aspect comprehensively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.